

# comparative docking studies of 3-Amino-5-ethylthio-1,2,4-thiadiazole derivatives

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## Compound of Interest

Compound Name: 3-Amino-5-ethylthio-1,2,4-thiadiazole

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## A Comparative Overview of Molecular Docking Studies on Thiadiazole Derivatives

A comprehensive analysis of the binding affinities and interaction patterns of various thiadiazole derivatives with key biological targets, providing insights for rational drug design. Please note that due to a lack of available literature, this guide focuses on structurally related 1,3,4-thiadiazole and 1,2,4-thiadiazole derivatives as a proxy for **3-Amino-5-ethylthio-1,2,4-thiadiazole** derivatives.

Thiadiazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1][2] Molecular docking studies are crucial in elucidating the potential mechanisms of action of these compounds by predicting their binding modes and affinities to various biological targets. This guide provides a comparative summary of docking studies performed on different series of thiadiazole derivatives, offering valuable data for researchers and drug development professionals.

## Quantitative Docking Data

The following tables summarize the key quantitative data from various molecular docking studies on thiadiazole derivatives against different protein targets.

Table 1: Comparative Docking Scores of Thiadiazole Derivatives against Various Targets

Derivative Class	Target Protein	Top Docking Score (kcal/mol)	Reference Compound	Reference Docking Score (kcal/mol)
5-(5-((Z)-[(4-nitrophenyl)methylidene]amino)-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3)	ADP-sugar pyrophosphatase (NUDT5 Gene)	-8.9	-	-
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives	Dihydrofolate Reductase (DHFR)	-	Methotrexate	-
Ethyl1-((5-amino-1,3,4-thiadiazol-2-yl) methyl) – 5 – ethyl-2,6-dimethyl – 4 – phenyl-1,4-dihydro pyridine-3-carboxylate derivatives	Open channel voltage-gated calcium channel protein (3DVE)	-3.2496 (lowest)	Ethosuximide	-4.9318
3-aryl-5-substituted 1,3,4-thiadiazoles	Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK)	-	Harmin	-

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Table 2: In Vitro Activity and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) Data

Derivative	Biological Target/Cell Line	IC50 (μM)	MM-GBSA (kcal/mol)
5-(5-((Z)-[(4-nitrophenyl)methylidene]amino)-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3)	ADP-sugar pyrophosphatase (NUDT5 Gene)	-	-31.5
1,3,4-Thiadiazole 4h	Human Colon Carcinoma (HTC-116)	2.03 ± 0.72	-
1,3,4-Thiadiazole 4h	Hepatocellular Carcinoma (HepG-2)	2.17 ± 0.83	-
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivative 10	Dihydrofolate Reductase (DHFR)	0.04 ± 0.82	-
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivative 13	Dihydrofolate Reductase (DHFR)	1.00 ± 0.85	-
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivative 14	Dihydrofolate Reductase (DHFR)	0.80 ± 0.55	-
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivative 15	Dihydrofolate Reductase (DHFR)	0.95 ± 0.73	-
Methotrexate (Reference)	Dihydrofolate Reductase (DHFR)	0.14 ± 1.38	-

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)

## Experimental Protocols

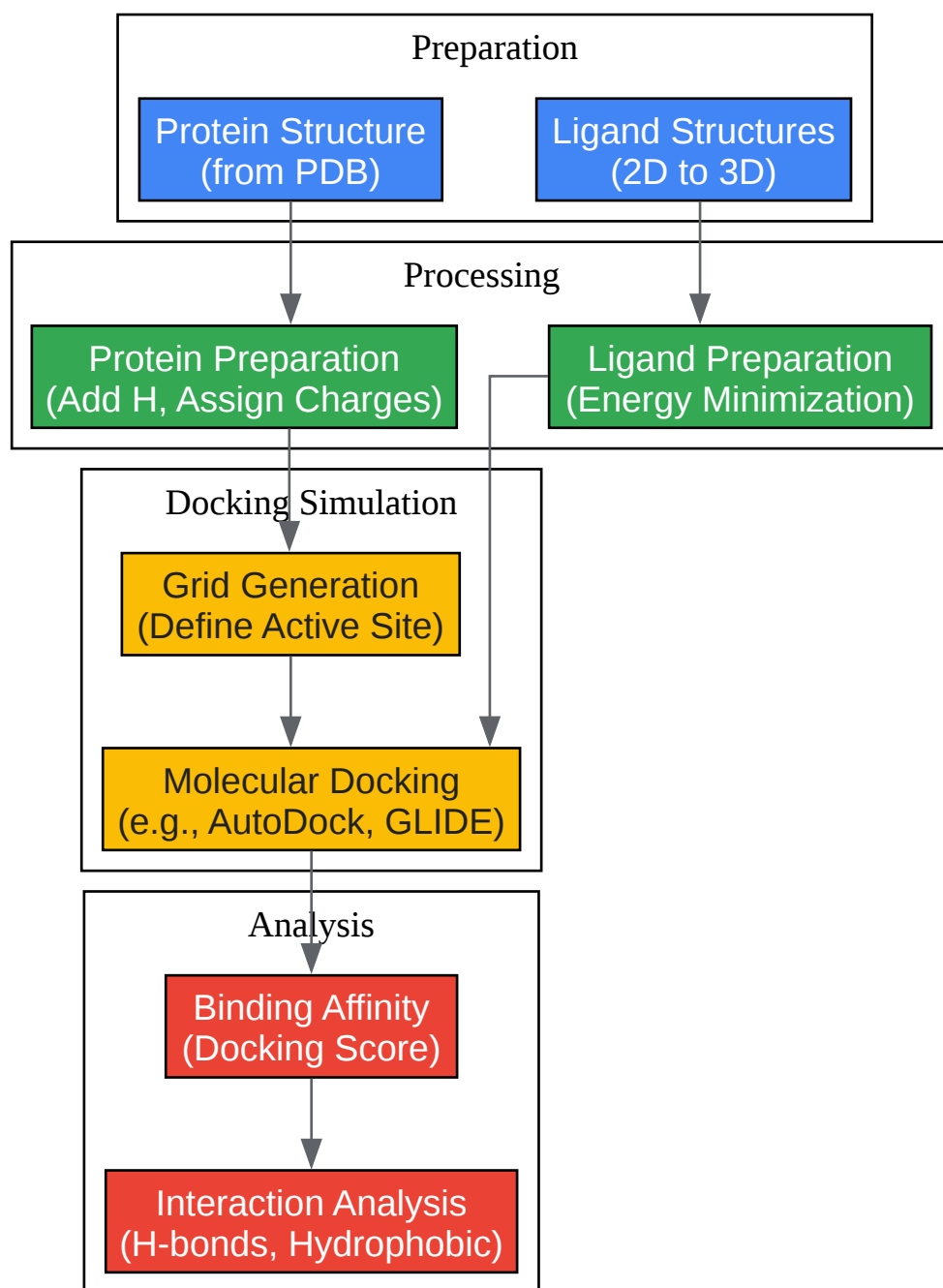
The methodologies employed in the cited docking studies generally follow a standardized workflow, which is essential for the reproducibility and validation of the in silico results.

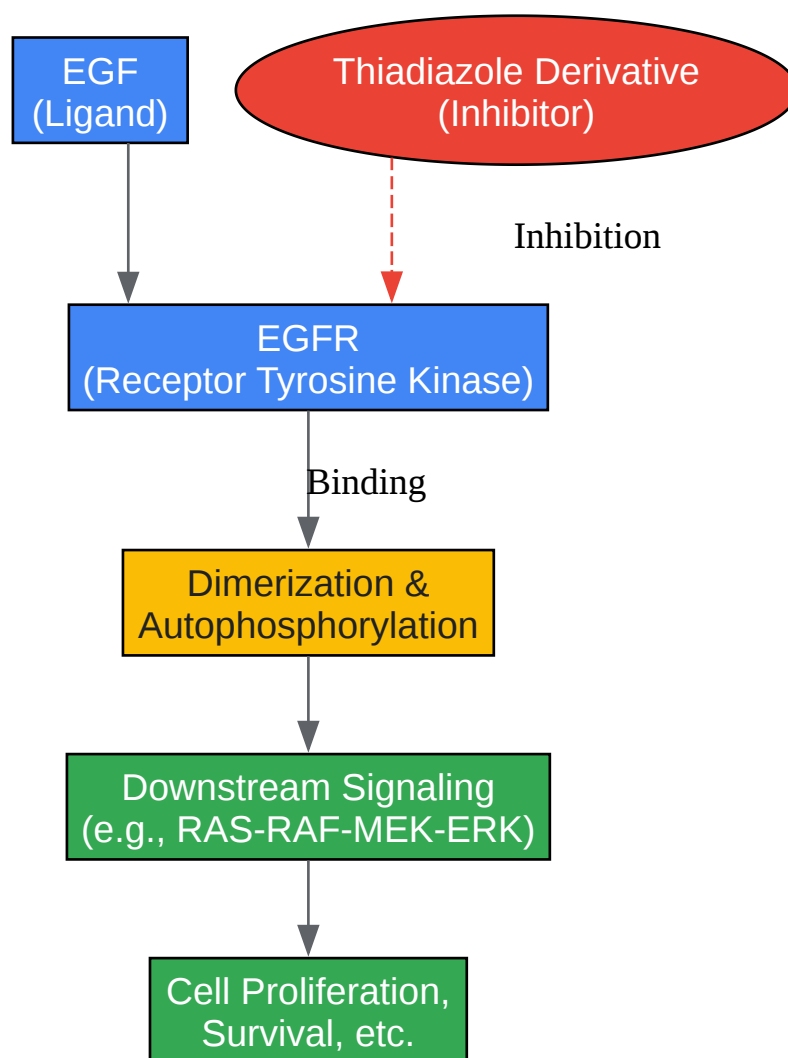
General Molecular Docking Protocol:

- **Protein Preparation:** The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogen atoms are added to the protein structure. The protein is then prepared for docking by assigning charges and protonation states.
- **Ligand Preparation:** The 2D structures of the thiadiazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field.
- **Active Site Prediction and Grid Generation:** The binding site of the protein is identified, often based on the location of the co-crystallized ligand in the PDB structure. A grid box is then generated around this active site to define the search space for the docking algorithm.
- **Molecular Docking:** Docking is performed using software such as AutoDock, Schrödinger, or GLIDE. The algorithm explores various conformations and orientations of the ligand within the protein's active site and calculates the binding affinity, typically expressed as a docking score in kcal/mol.
- **Analysis of Results:** The docking results are analyzed to identify the best-docked poses based on the docking scores and the predicted binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The interactions with key amino acid residues in the active site are visualized and examined.

## Visualizations

The following diagrams illustrate the typical workflow of a comparative molecular docking study and a simplified representation of a signaling pathway that could be targeted by thiadiazole derivatives.





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